3-Buten-1-ol, 3-methyl-, methanesulfonate
Overview
Description
3-Buten-1-ol, 3-methyl-, methanesulfonate is an organic compound with the molecular formula C6H12O3S. It is a derivative of 3-methyl-3-buten-1-ol, where the hydroxyl group is replaced by a methanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Buten-1-ol, 3-methyl-, methanesulfonate can be synthesized through the reaction of 3-methyl-3-buten-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-ol, 3-methyl-, methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides (e.g., NaCl, NaBr) and alkoxides (e.g., sodium methoxide). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Halides, ethers, and other substituted derivatives.
Oxidation Reactions: Aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Alcohols and alkanes.
Scientific Research Applications
3-Buten-1-ol, 3-methyl-, methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-1-ol, 3-methyl-, methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound reactive in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-buten-2-ol: A biogenic volatile organic compound emitted by pine trees and a potential precursor of atmospheric secondary organic aerosol.
3-Buten-1-ol: Another unsaturated alcohol with similar reactivity but different applications.
4-Penten-1-ol: A compound with similar structure but different reactivity and applications.
Uniqueness
3-Buten-1-ol, 3-methyl-, methanesulfonate is unique due to its methanesulfonate group, which makes it highly reactive in substitution reactions. This reactivity is leveraged in various synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methanesulfonic acid;3-methylbut-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O.CH4O3S/c1-5(2)3-4-6;1-5(2,3)4/h6H,1,3-4H2,2H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNVESKREVNYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCO.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40840386 | |
Record name | Methanesulfonic acid--3-methylbut-3-en-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40840386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80352-66-5 | |
Record name | Methanesulfonic acid--3-methylbut-3-en-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40840386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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